molecular formula C15H19ClO3S B1326049 Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate CAS No. 951886-93-4

Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate

Cat. No.: B1326049
CAS No.: 951886-93-4
M. Wt: 314.8 g/mol
InChI Key: YIMOTTGRANEVLT-UHFFFAOYSA-N
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Description

Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate (CAS Registry Number 951886-93-4) is a chemical compound with the molecular formula C 15 H 19 ClO 3 S and a molecular weight of 314.83 g/mol . This compound is characterized by a hexanoate ester chain, terminated with a keto group attached to a substituted phenyl ring containing chloro and methylthio functional groups. The specific physicochemical properties, handling conditions, and stability data for this compound are under characterization. As a specialized organic intermediate, its primary research and development value lies in its potential as a building block in medicinal chemistry and pharmaceutical synthesis . The structure, featuring multiple reactive sites and a lipophilic aromatic system, makes it a candidate for the exploration of novel chemical entities. Researchers may employ this compound in the synthesis of more complex molecules for screening as potential therapeutic agents. All product information is for research and development purposes only. This product is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 6-(2-chloro-4-methylsulfanylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3S/c1-3-19-15(18)7-5-4-6-14(17)12-9-8-11(20-2)10-13(12)16/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMOTTGRANEVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222124
Record name Ethyl 2-chloro-4-(methylthio)-ε-oxobenzenehexanoate
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URL https://comptox.epa.gov/dashboard/DTXSID401222124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-93-4
Record name Ethyl 2-chloro-4-(methylthio)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-(methylthio)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the esterification of 6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The chloro and methylthio substituents are introduced through electrophilic aromatic substitution reactions on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate has the molecular formula C15H19ClO3SC_{15}H_{19}ClO_3S and a molecular weight of 314.83 g/mol. The compound features a chloro group, a methylthio group, and a keto functionality within a hexanoate structure, contributing to its unique reactivity and potential biological activity.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective and anti-neuroinflammatory properties of this compound. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as nitric oxide and TNF-α in human microglia cells, indicating its potential use in treating neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

  • Objective : Evaluate the neuroprotective effects in models of Alzheimer's disease.
  • Methods : Cell viability assays, ELISA, and western blotting were employed to assess the compound's efficacy.
  • Results : The compound significantly reduced markers of apoptosis (cleaved caspase-3) and improved cell viability in neuronal cells exposed to neurotoxic conditions.

Synthetic Chemistry Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique substituent arrangement allows for various chemical transformations, making it valuable in synthesizing other complex organic compounds.

Synthesis Pathways

The synthesis typically involves multiple steps, including:

  • Reactions with Boronic Acids : Utilizing palladium-catalyzed cross-coupling reactions to form aryl derivatives.
  • Functional Group Transformations : The compound can undergo nucleophilic substitutions due to the presence of the chloro group, facilitating further derivatization .

Safety Considerations

Handling this compound requires caution due to its potential hazards:

  • Toxicity : Classified as toxic if ingested, causing serious eye irritation and respiratory issues upon exposure .

Mechanism of Action

The mechanism of action of Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The chloro and methylthio groups can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s analogs share the ethyl 6-oxohexanoate core but differ in the substituents on the phenyl ring or adjacent functional groups. Key structural analogs include:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key References
Ethyl 6-(5-(2-(4-Methoxyphenylamino)-2-oxoethylthio)-1,3,4-thiadiazol-2-ylamino)-6-oxohexanoate Thiadiazolylamino, methoxyphenyl C₂₀H₂₄N₄O₄S₂ 472.55 g/mol
Ethyl 6-{5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-oxo-1,3-dihydroimidazol-4-yl}-6-oxohexanoate Benzothiazole, dihydroimidazolone C₂₀H₂₁N₃O₃S₂ 423.53 g/mol
Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate Ethyl(phenyl)amino C₁₆H₂₃NO₃ 277.36 g/mol
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate Thiomorpholine C₁₉H₂₇NO₃S 361.49 g/mol
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate 4-Methylpiperazine C₂₀H₃₀N₂O₃ 346.46 g/mol

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro and methylthio substituents in the target compound provide a balance of electron-withdrawing (Cl) and electron-donating (S–CH₃) effects, influencing its electronic profile compared to analogs like the methoxyphenyl derivative (electron-donating OCH₃) or the thiomorpholine-containing compound (polar S and N atoms) .

Physicochemical Properties

Property Target Compound Thiadiazole Derivative Benzothiazole Derivative Ethyl(phenyl)amino Derivative
Melting Point Not reported 72–74°C Not reported Not reported
Solubility Likely moderate in organic solvents (ester backbone) Polar aprotic solvents (amide groups) Low (aromatic benzothiazole) Moderate (amine functionality)
Stability Stable under standard conditions Sensitive to hydrolysis (amide bonds) Stable (aromatic stabilization) Sensitive to oxidation (tertiary amine)

Biological Activity

Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉ClO₃S
  • Molecular Weight : 314.83 g/mol
  • CAS Number : [Not provided in search results]

The compound features a chloro group, a methylthio group, and a keto functionality, which may contribute to its biological activity.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound. Research indicates that this compound exhibits significant anti-neuroinflammatory properties, particularly relevant in the context of neurodegenerative diseases:

  • Mechanism : The compound reduces the production of inflammatory mediators such as nitric oxide and TNF-α in human microglial cells. This suggests a potential role in mitigating neuroinflammation associated with conditions like Alzheimer's disease.
  • Cell Viability : In assays conducted on human neuronal cells, decreased expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 was observed, indicating enhanced cell survival under stress conditions.

Antimicrobial and Anticancer Activities

This compound has also been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives of this compound exhibit significant anti-tubercular activity, outperforming some existing frontline treatments.
  • Anticancer Potential : The compound’s structural features may allow it to interact with specific molecular targets involved in cancer progression. Further research is necessary to elucidate its exact mechanisms and efficacy against various cancer cell lines.

Experimental Studies

  • Neuroprotection Studies :
    • Methods : Cell viability assays, ELISA for cytokine measurement, qRT-PCR for gene expression analysis, and western blotting for protein expression were utilized to assess biological activity.
    • Results : Significant reductions in pro-inflammatory cytokines and markers of apoptosis were noted, supporting the compound's potential as a neuroprotective agent.
  • Antimicrobial Studies :
    • Methods : In vitro assays against various strains of Mycobacterium tuberculosis were performed.
    • Results : Certain derivatives demonstrated higher potency than traditional anti-tubercular drugs, indicating a promising avenue for further development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 6-(2-Chloro-4-fluorophenyl)-6-oxohexanoateC₁₄H₁₆ClFO₃Contains a fluorine atom; potential differences in biological activity.
Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerateC₁₄H₁₆ClO₃SSimilar substituents but differs in carbon chain length; may exhibit different reactivity patterns.

The unique combination of functional groups in this compound may confer distinct properties compared to these similar compounds, warranting further investigation into its therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate?

Methodological Answer:
The compound can be synthesized via Michael addition reactions , a common approach for structurally similar β-keto esters. For example, ethyl acetoacetate reacts with substituted chalcones (α,β-unsaturated ketones) in the presence of a base catalyst (e.g., NaOH) under reflux conditions . Adjustments to the starting materials—such as substituting the chalcone with 2-chloro-4-(methylthio)benzaldehyde derivatives—may yield the target compound. Key steps include:

  • Reaction Optimization : Use polar aprotic solvents (e.g., ethanol) to enhance nucleophilic attack.
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts.
  • Yield Improvement : Control reaction temperature (80–100°C) and stoichiometry (1:1 molar ratio of chalcone to ethyl acetoacetate) .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolves the stereochemistry of the hexanoate chain and confirms substituent positions (e.g., chloro and methylthio groups). Conformational analysis (e.g., envelope vs. half-chair puckering in the hexanoate ring) can explain reactivity .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., methylthio group at δ ~2.5 ppm) and confirm ester functionality .
  • Mass Spectrometry : High-resolution MS validates molecular weight (expected: ~314.8 g/mol) and fragmentation patterns.

Advanced: How does the methylthio substituent influence the compound’s reactivity in organic synthesis?

Methodological Answer:
The methylthio group (-SMe) acts as an electron-donating substituent, which:

  • Enhances Nucleophilicity : Activates the phenyl ring for electrophilic substitution.
  • Affects Redox Stability : Susceptible to oxidation, forming sulfoxide/sulfone derivatives under oxidative conditions.
  • Directs Regioselectivity : Guides reactions (e.g., halogenation) to the ortho/para positions relative to the -SMe group.
    To mitigate unintended oxidation, conduct reactions under inert atmospheres (N2_2/Ar) and use mild oxidizing agents .

Advanced: How can conformational analysis of the hexanoate ring guide biological activity studies?

Methodological Answer:
The hexanoate ring’s conformation (e.g., envelope, half-chair) impacts:

  • Binding Affinity : Distorted conformations may reduce steric hindrance in enzyme active sites.
  • Solubility : Planar conformations increase hydrophobicity, affecting membrane permeability.
    Use X-ray crystallography to determine dominant conformations and molecular docking simulations to predict interactions with biological targets (e.g., kinases or antimicrobial enzymes) .

Advanced: How to resolve contradictions in reactivity data between this compound and analogs (e.g., ethyl 6-(1-naphthyl)-6-oxohexanoate)?

Methodological Answer:
Contradictions often arise from differences in substituent electronic effects:

  • Electron-Withdrawing vs. Donating Groups : The chloro group (-Cl) deactivates the phenyl ring, reducing reactivity compared to naphthyl analogs.
  • Steric Effects : The methylthio group’s bulk may hinder access to reactive sites.
    Strategies :
  • Perform Hammett analysis to quantify substituent effects on reaction rates.
  • Compare kinetic data under identical conditions (solvent, temperature) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Organic Synthesis : Intermediate for spirocyclic compounds or heterocycles (e.g., pyrazoles, isoxazoles) via cyclocondensation .
  • Medicinal Chemistry : Probe for antimicrobial or anticancer activity due to the chloro and methylthio moieties, which are common in bioactive molecules.
  • Material Science : Building block for liquid crystals or polymers, leveraging its aromatic and ester functionalities .

Advanced: What strategies optimize the compound’s stability during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the -SMe group.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester bond.
  • Temperature : Maintain at -20°C for long-term stability.
    Validate stability via HPLC purity checks monthly .

Advanced: How to design experiments assessing the compound’s role in inhibiting enzyme activity?

Methodological Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50_{50}.
  • Control Experiments : Compare with analogs lacking -SMe or -Cl groups to isolate substituent effects.
  • Structural Analysis : Co-crystallize the compound with the target enzyme to identify binding motifs .

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